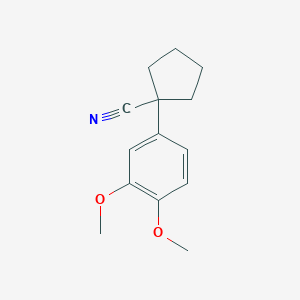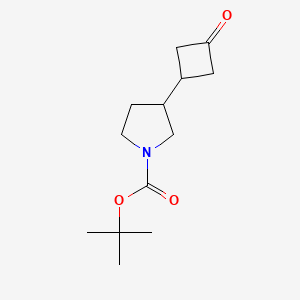
Tert-butyl-3-(3-oxocyclobutyl)pyrrolidin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is often used in organic synthesis and research due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: Used in the production of fine chemicals and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a cyclobutanone derivative under specific conditions. One common method involves the use of Dess-Martin periodinane as an oxidizing agent . The reaction is carried out in a solvent such as dichloromethane at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate is unique due to its cyclobutyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9(8-14)10-6-11(15)7-10/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVHXSHFMMMQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
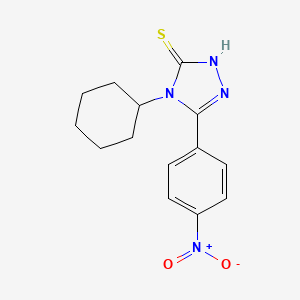
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2546261.png)
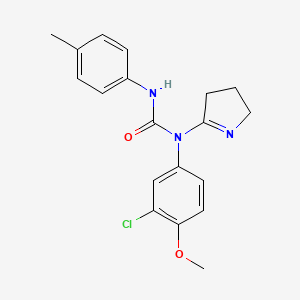
![3-[(2-Fluoro-3-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2546264.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2546265.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2546269.png)
![6-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}nicotinamide](/img/structure/B2546270.png)


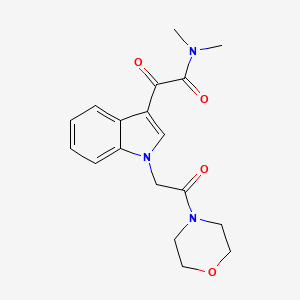
![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)
![2-CHLORO-5-({[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B2546278.png)
